molecular formula C8H14ClNO2 B1394396 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride CAS No. 1332530-45-6

6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride

Cat. No. B1394396
M. Wt: 191.65 g/mol
InChI Key: VFEIJLDQEVDHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1332530-45-6 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-7(11)6-5-8(6)1-3-9-4-2-8;/h6,9H,1-5H2,(H,10,11);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Functionalization in Drug Discovery

  • Diversity-Oriented Synthesis of Azaspirocycles: Azaspirocycles, including 6-Azaspiro[2.5]octane derivatives, are synthesized through multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane. These compounds serve as building blocks for the development of heterocyclic compounds like pyrrolidines, piperidines, and azepines, which are key scaffolds in drug discovery (Wipf, Stephenson, & Walczak, 2004).

Applications in Peptide Synthesis

  • Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates: The synthesis of compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been achieved, demonstrating their utility in peptide synthesis. These compounds can be used as dipeptide building blocks, showcasing their application in the synthesis of complex peptides (Suter, Stoykova, Linden, & Heimgartner, 2000).

Role in Organic Chemistry and Synthesis

  • Synthesis of 2-Azaspiro[3.3]heptane-derived Amino Acids: 6-Azaspiro[2.5]octane derivatives are instrumental in the synthesis of novel amino acids. Their structure facilitates the construction of sterically constrained amino acids, contributing to advancements in organic chemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Analysis and Conformational Studies

  • Structural and Conformational Analysis: NMR spectroscopy has been used for the structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives. These analyses provide insights into the relative configuration and preferred conformations, which are crucial for understanding their reactivity and applications in synthesis (Montalvo-González & Ariza-Castolo, 2012).

Catalysis and Chemical Reactions

  • Cycloaddition Reactions and Synthesis of Spiro Compounds: Spirocyclic compounds, including those derived from 6-Azaspiro[2.5]octane, are synthesized through reactions such as cycloaddition. These reactions result in the formation of compounds that integrate β-lactam and 1,3-dioxolan-4-one, further expanding the utility of these derivatives in chemical synthesis (Tsuno, Kondo, & Sugiyama, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-5-8(6)1-3-9-4-2-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEIJLDQEVDHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride

CAS RN

1332530-45-6
Record name 6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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